molecular formula C28H28N4O3 B11599933 2-(4-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone

2-(4-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone

Cat. No.: B11599933
M. Wt: 468.5 g/mol
InChI Key: VOCPFEDEGYIVAP-UHFFFAOYSA-N
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Description

2-(4-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is known for its biological activity, linked to a piperidine ring through an ether linkage. The presence of a methoxyphenyl group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the condensation of hydrazine with phthalic anhydride under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyaniline reacts with the phthalazine core.

    Ether Linkage Formation: The phenoxy group is attached to the phthalazine core through an ether linkage, typically using a Williamson ether synthesis method.

    Piperidine Ring Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the phthalazine core, potentially converting it to a dihydrophthalazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrophthalazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s phthalazine core is of interest due to its potential biological activity. It is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The phthalazine core can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethan-1-one
  • 2-(4-{4-[(4-Methylphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethan-1-one
  • 2-(4-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-(4-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethan-1-one lies in its methoxyphenyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[4-[4-(4-methoxyanilino)phthalazin-1-yl]phenoxy]-1-piperidin-1-ylethanone

InChI

InChI=1S/C28H28N4O3/c1-34-22-15-11-21(12-16-22)29-28-25-8-4-3-7-24(25)27(30-31-28)20-9-13-23(14-10-20)35-19-26(33)32-17-5-2-6-18-32/h3-4,7-16H,2,5-6,17-19H2,1H3,(H,29,31)

InChI Key

VOCPFEDEGYIVAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OCC(=O)N5CCCCC5

Origin of Product

United States

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